1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(21,9-6-7-9)8-18-12(20)19-11-5-3-2-4-10(11)14(15,16)17/h2-5,9,21H,6-8H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJUEBRVDOCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyclopropyl group : Enhances lipophilicity and membrane permeability.
- Hydroxypropyl moiety : May contribute to hydrogen bonding with biological targets.
- Trifluoromethyl-substituted phenyl ring : Increases metabolic stability and bioavailability.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes effectively.
Biological Activity Overview
This compound has been evaluated for several biological activities:
Anticancer Activity
Recent studies have shown that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 values for related compounds were reported as follows:
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as:
- Human Carbonic Anhydrase II (hCA II) : This enzyme plays a critical role in physiological processes. Compounds similar to the target were shown to have IC50 values ranging from 16.2 to 50.2 nM against hCA II .
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a validated target for malaria treatment, with ongoing studies highlighting the potential of urea derivatives in this context .
Study 1: Antiproliferative Effects
A series of urea derivatives were synthesized and tested against several cancer cell lines, demonstrating significant antiproliferative activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition profiles of various urea derivatives, indicating that modifications in the urea structure can lead to improved potency against specific targets like hCA II and DHODH .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs from the evidence include:
*Thiazole-piperazine moiety present. †[M−2HCl+H]+.
Key Observations:
- Trifluoromethyl Positioning : The target’s 2-(trifluoromethyl)phenyl group is shared with 11j and 6j. This substituent enhances metabolic stability and binding affinity in drug candidates .
- Cyclopropyl-Hydroxypropyl vs. The cyclopropyl group may increase lipophilicity (logP) compared to polar thiazole derivatives.
- Molecular Weight : The target’s molecular weight is likely higher than 6j (306.1 Da) but lower than 1f (667.9 Da), aligning with mid-range urea derivatives.
Structural Activity Relationships (SAR)
- Hydrogen Bonding: The hydroxypropyl group in the target could form intramolecular H-bonds, stabilizing its conformation, a feature absent in non-hydroxylated analogs like 9j .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for urea derivatives containing trifluoromethylphenyl groups, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : The synthesis of structurally related trifluoromethylphenyl urea derivatives often employs nucleophilic substitution or coupling reactions. For example, sodium trifluoromethanesulfinate has been used in radical trifluoromethylation under acetone as a solvent, achieving yields ~71% (e.g., in GP2 protocols for analogous compounds) . Adaptations may involve cyclopropyl-hydroxypropyl group introduction via alkylation or Grignard reactions. Key considerations include steric hindrance from the cyclopropyl group and protecting the hydroxyl moiety during synthesis.
Q. How can X-ray crystallography and computational methods be applied to determine the structural conformation of this compound?
- Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography . For computational studies, density functional theory (DFT) can optimize geometry and predict electronic properties. The trifluoromethyl group’s electron-withdrawing effects and cyclopropyl ring strain should be modeled to assess steric and electronic interactions .
Q. What spectroscopic techniques are critical for characterizing the hydroxyl and trifluoromethyl groups in this compound?
- Methodological Answer :
- NMR : NMR detects the trifluoromethyl group (δ ~ -60 ppm), while NMR resolves the hydroxyl proton (broad peak at δ 1–5 ppm, depending on hydrogen bonding).
- IR : Stretching vibrations for urea (N–H ~3300 cm, C=O ~1650 cm) and –CF (C–F ~1150 cm) confirm functional groups.
- Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H] peaks in similar compounds range from 306–446 m/z) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity in target validation studies?
- Methodological Answer : Fluorine’s electronegativity and lipophilicity enhance membrane permeability and metabolic stability. In analogous urea derivatives, the trifluoromethyl group increases binding affinity to targets like kinases or GPCRs by forming hydrophobic interactions and reducing off-target effects . Comparative studies using non-fluorinated analogs (e.g., replacing –CF with –CH) can isolate its contribution .
Q. What strategies are recommended for analyzing metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rodent) with LC-MS/MS to identify Phase I/II metabolites. The hydroxyl group may undergo glucuronidation, while the urea moiety is prone to hydrolysis.
- Isotope labeling : -tagging at the cyclopropyl or trifluoromethyl group tracks metabolic fate .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency and selectivity?
- Methodological Answer :
- Core modifications : Vary substituents on the cyclopropyl (e.g., alkyl vs. aryl) or phenyl ring (e.g., –Cl, –OCH) to assess steric and electronic effects.
- Biological assays : Test against panels of related targets (e.g., kinases, ion channels) to map selectivity. For example, urea derivatives with –CF groups show enhanced TRPV1 antagonism .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. What crystallographic challenges arise from the compound’s cyclopropyl and hydroxyl groups, and how can they be resolved?
- Methodological Answer : The cyclopropyl ring introduces torsional strain, complicating crystal packing. Co-crystallization with stabilizing agents (e.g., polyethylene glycol) or low-temperature data collection improves resolution. SHELXD’s dual-space algorithms are effective for solving phases in such cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
